molecular formula C14H21NO3 B2847348 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol CAS No. 331977-22-1

1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B2847348
CAS No.: 331977-22-1
M. Wt: 251.326
InChI Key: VDOQGKNUDAOWCK-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3,4-dimethoxyphenylmethyl group and a hydroxyl group at the 4-position. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-one.

    Reduction: Formation of 1-[(3,4-Dimethoxyphenyl)methyl]piperidine.

    Substitution: Formation of 1-[(3,4-Dimethoxyphenyl)methyl]-2-nitropiperidin-4-ol or 1-[(3,4-Dimethoxyphenyl)methyl]-2-bromopiperidin-4-ol.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

    1-[(3,4-Dimethoxyphenyl)methyl]piperidine: Lacks the hydroxyl group at the 4-position.

    1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

    1-[(3,4-Dimethoxyphenyl)methyl]-2-nitropiperidin-4-ol: Contains a nitro group on the aromatic ring.

Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of both the hydroxyl group and the 3,4-dimethoxyphenylmethyl group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-13-4-3-11(9-14(13)18-2)10-15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOQGKNUDAOWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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